molecular formula C15H17N3O3S B274520 N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B274520
M. Wt: 319.4 g/mol
InChI Key: OJJSEJZQKNGDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as MPT0G211, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA synthesis and cell proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In immune cells, it modulates the immune response by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its high potency and specificity for DHODH inhibition. This makes it a useful tool for studying the role of DHODH in various biological processes. However, one limitation is that this compound is not yet approved for clinical use, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is its potential as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the development of combination therapies using this compound and other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of this compound in humans.

Synthesis Methods

The synthesis of N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-chloro-N-(4-methoxy-2-methylphenyl)acetamide with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol, followed by the addition of sodium hydride and acetic anhydride. The final step involves the purification of the compound using column chromatography. The synthesis method has been optimized to obtain a high yield of pure this compound.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H17N3O3S/c1-9-6-11(21-3)4-5-12(9)17-14(20)8-22-15-16-10(2)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19)

InChI Key

OJJSEJZQKNGDIU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=C(C=C2)OC)C

SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=C(C=C2)OC)C

Origin of Product

United States

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